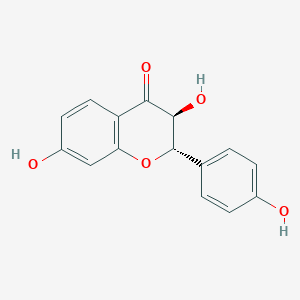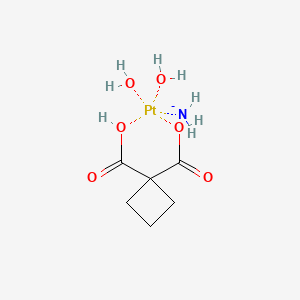
3,4-Dihydroxy-4-phenylbutanoic Acid (Mixture of Diastereomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxy-4-phenylbutanoic Acid (Mixture of Diastereomers) is an organic compound with the molecular formula C10H12O4. It is characterized by the presence of two hydroxyl groups and a phenyl group attached to a butanoic acid backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-4-phenylbutanoic Acid can be achieved through several methods. One common approach involves the hydroxylation of 4-phenylbutanoic acid using suitable oxidizing agents. The reaction typically requires controlled conditions to ensure the selective addition of hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of 3,4-Dihydroxy-4-phenylbutanoic Acid often involves large-scale chemical synthesis using optimized reaction conditions. The process may include the use of catalysts and specific reagents to enhance yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired diastereomeric mixture.
化学反応の分析
Types of Reactions
3,4-Dihydroxy-4-phenylbutanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-dioxo-4-phenylbutanoic acid, while reduction could produce 3,4-dihydroxy-4-phenylbutanol.
科学的研究の応用
3,4-Dihydroxy-4-phenylbutanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 3,4-Dihydroxy-4-phenylbutanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and ability to form hydrogen bonds with other molecules. This interaction can influence various biochemical processes and pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-4-phenylbutanoic Acid
- 4-Phenylbutanoic Acid
- 3,4-Dihydroxybenzoic Acid
Uniqueness
3,4-Dihydroxy-4-phenylbutanoic Acid is unique due to the presence of two hydroxyl groups and a phenyl group on the butanoic acid backbone. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to undergo various chemical reactions and form specific products makes it valuable in research and industrial applications.
特性
分子式 |
C6H14NO6Pt- |
|---|---|
分子量 |
391.26 g/mol |
IUPAC名 |
azanide;cyclobutane-1,1-dicarboxylic acid;platinum;dihydrate |
InChI |
InChI=1S/C6H8O4.H2N.2H2O.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;;/h1-3H2,(H,7,8)(H,9,10);3*1H2;/q;-1;;; |
InChIキー |
WCDNWHGMPOJSHF-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C(=O)O)C(=O)O.[NH2-].O.O.[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


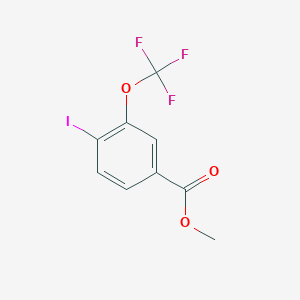
![(3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13442498.png)
![8-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B13442507.png)

![2-[(2,6-Dichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B13442515.png)
![4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione](/img/structure/B13442522.png)
![(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B13442523.png)
![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/structure/B13442530.png)
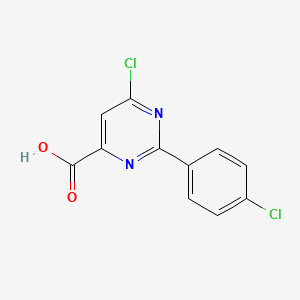


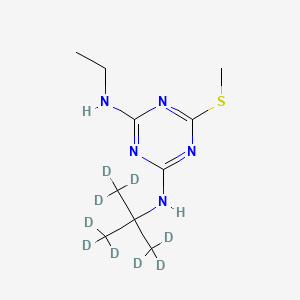
![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)
